

The Pharmacokinetic and Pharmacodynamic Profile of Ceftazidime-Avibactam: An In-depth Technical Guide

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Compound of Interest

Compound Name: Antibacterial agent 46

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. The development of novel antibacterial agents that can overcome existing resistance mechanisms is a critical area of research. Ceftazidime-avibactam is a combination antibiotic that pairs a third-generation cephalosporin, ceftazidime, with a novel, non- β -lactam β -lactamase inhibitor, avibactam. This combination effectively restores the activity of ceftazidime against a broad spectrum of β -lactamase-producing bacteria, including those expressing extended-spectrum β -lactamases (ESBLs), *Klebsiella pneumoniae* carbapenemases (KPCs), and AmpC-type β -lactamases.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ceftazidime-avibactam, intended for researchers, scientists, and professionals involved in drug development.

Pharmacokinetics

The pharmacokinetic properties of ceftazidime and avibactam are well-matched for co-administration, with both compounds exhibiting similar half-lives of approximately 2-3 hours.[3][4] Both drugs are primarily eliminated through renal excretion.[3][4][5][6]

Absorption and Distribution

Ceftazidime-avibactam is administered intravenously, leading to immediate and complete bioavailability. The volume of distribution at steady state is approximately 17 L for ceftazidime and 22.2 L for avibactam.[3] Both components exhibit low plasma protein binding, with less than 10% for ceftazidime and between 5.7% and 8.2% for avibactam.[3]

Metabolism and Excretion

Neither ceftazidime nor avibactam undergoes significant metabolism in the body.[3][6][7] Both compounds are primarily excreted unchanged in the urine.[3][6][7][8][9] Approximately 80-90% of a ceftazidime dose is recovered in the urine, and about 97% of an avibactam dose is excreted via the kidneys.[6][7][8] The clearance of both drugs is highly dependent on renal function, with creatinine clearance being a key covariate influencing their elimination.[10][11]

Table 1: Summary of Key Pharmacokinetic Parameters for Ceftazidime and Avibactam in Healthy Adults

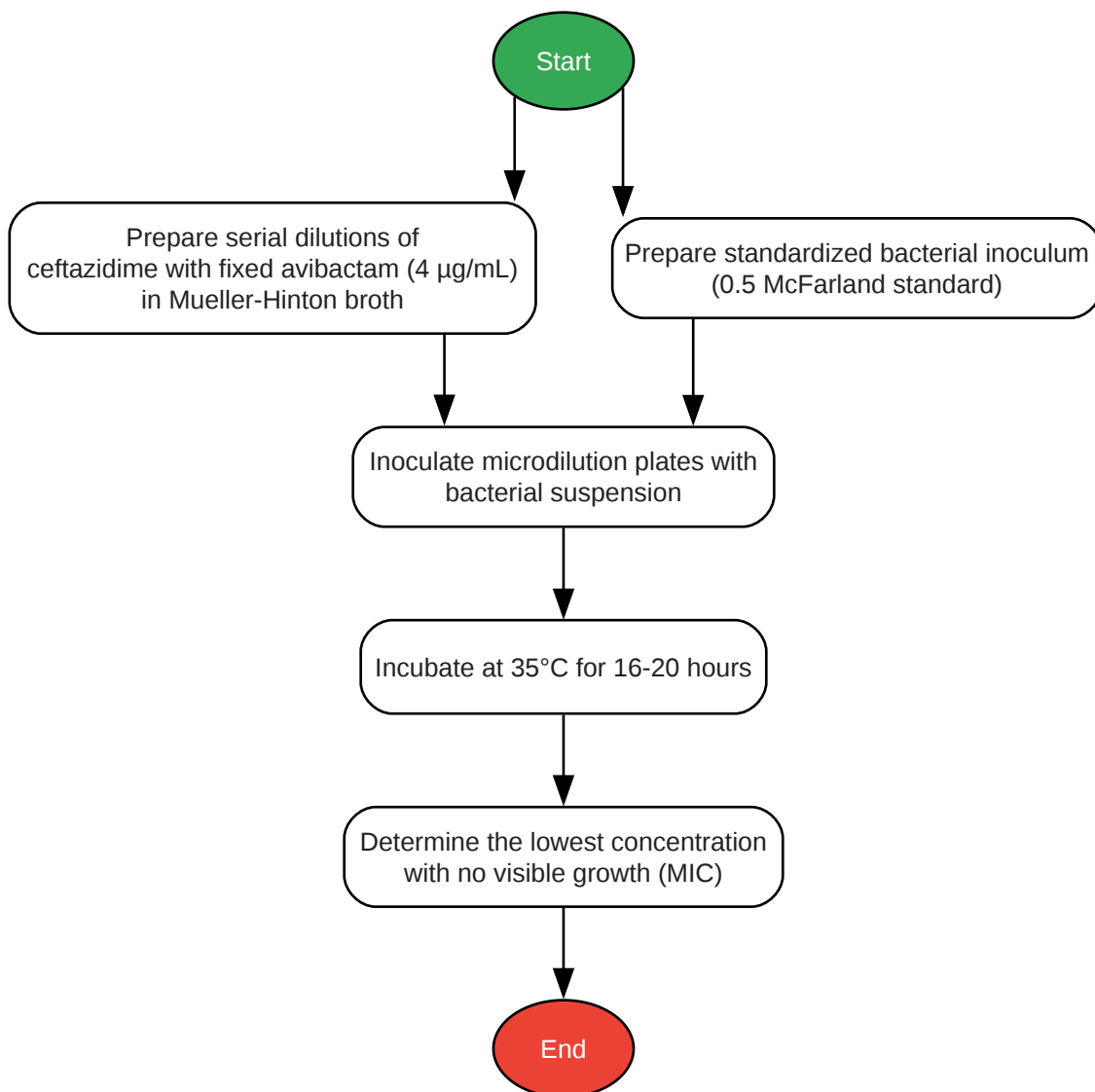
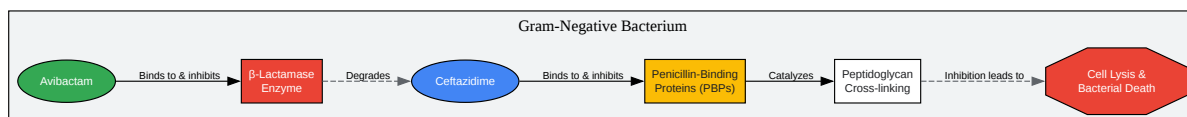
Parameter	Ceftazidime	Avibactam	Reference(s)
Administration	Intravenous	Intravenous	General Knowledge
Protein Binding	< 10%	5.7% - 8.2%	[3]
Volume of Distribution (Vd)	~17 L	~22.2 L	[3]
Metabolism	Not significantly metabolized	Not significantly metabolized	[3][6][7]
Primary Route of Excretion	Renal	Renal	[3][6][7][8][9]
Elimination Half-life (t _{1/2})	~2.7-3.0 hours	~2.7-3.0 hours	[3]
Clearance (CL)	~7 L/h	~12 L/h	[3]

Pharmacodynamics

The pharmacodynamic profile of ceftazidime-avibactam is characterized by the synergistic action of its two components, leading to potent bactericidal activity against a wide range of Gram-negative pathogens.

Mechanism of Action

Ceftazidime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[8][12][13] This binding prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.[13] Avibactam is a potent inhibitor of a broad range of serine β -lactamases, including Ambler class A (e.g., ESBLs, KPCs), class C (e.g., AmpC), and some class D enzymes.[3][14] It protects ceftazidime from degradation by these enzymes, restoring its antibacterial activity.[3]



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